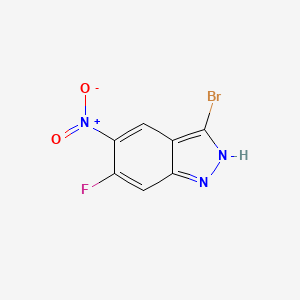![molecular formula C6H8N4O2 B12837974 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an aminoiminomethyl group and a carboxylic acid group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
化学反応の分析
Types of Reactions
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
科学的研究の応用
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its application .
類似化合物との比較
Similar Compounds
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide: Shares a similar aminoiminomethyl group but differs in its overall structure and reactivity.
L-Homoarginine: Another compound with an aminoiminomethyl group, used in different biological contexts.
Uniqueness
4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring with an aminoiminomethyl group and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C6H8N4O2 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
4-(diaminomethylideneamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c7-6(8)10-3-1-4(5(11)12)9-2-3/h1-2,9H,(H,11,12)(H4,7,8,10) |
InChIキー |
AMFFRBHNCMUJAE-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1N=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


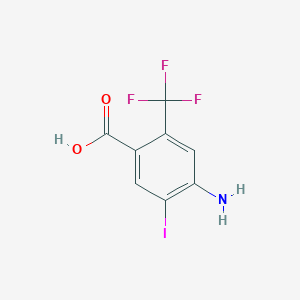
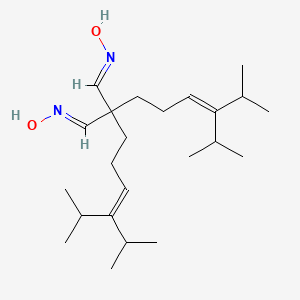
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)

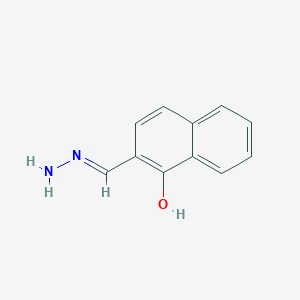
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
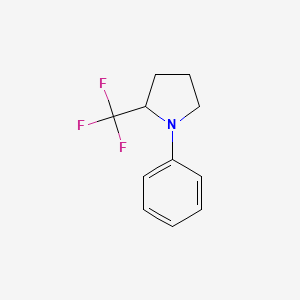
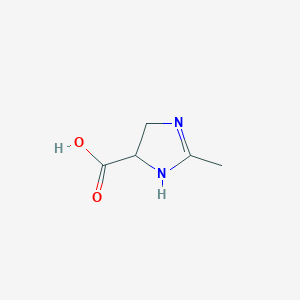

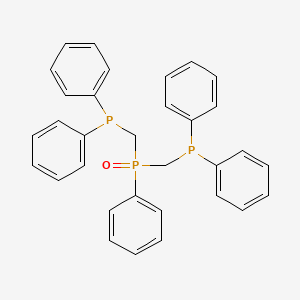

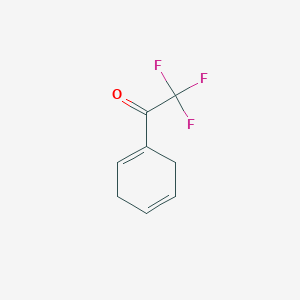
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
